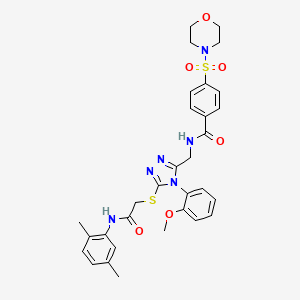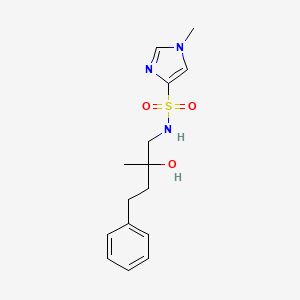
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate, also known as HSP, is a fluorescent dye that has been widely used in scientific research. It is a highly sensitive probe that can be used to detect changes in the cellular environment, including changes in pH, ion concentration, and membrane potential.
Scientific Research Applications
- Researchers have used 4-hydroxystyryl dyes to determine water content in dimethyl sulfoxide (DMSO) solutions. By analyzing changes in dye absorption spectra and colorimetric functions, they can quantify water levels in DMSO, even at moderate concentrations (1–30%) .
- The water-soluble nature of 4-hydroxystyryl dyes makes them valuable for biomedical and pharmaceutical assays. These dyes exhibit fluorescence, which aids in detecting analytes and studying biological processes .
- By using nuclear magnetic resonance (NMR) spectroscopy, scientists can distinguish between methyl and ethyl derivatives of these dyes. This capability is valuable in organic chemistry and compound characterization .
Colorimetric Water Determination in DMSO
Fluorescent Biomedical Assays
NMR Differentiation of Methyl and Ethyl Compounds
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate involves the condensation of 4-hydroxybenzaldehyde with acetophenone to form chalcone, which is then reacted with benzaldehyde and pyranone to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "acetophenone", "benzaldehyde", "pyranone", "tetrafluoroboric acid", "sodium tetrafluoroborate" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide to form chalcone.", "Step 2: Reaction of chalcone with benzaldehyde and pyranone in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the final product.", "Step 3: Quenching of the reaction mixture with tetrafluoroboric acid to form the tetrafluoroborate salt of the final product." ] } | |
CAS RN |
475100-56-2 |
Molecular Formula |
C25H19BF4O2 |
Molecular Weight |
438.23 |
IUPAC Name |
4-[(E)-2-(4,6-diphenylpyrylium-2-yl)ethenyl]phenol;tetrafluoroborate |
InChI |
InChI=1S/C25H18O2.BF4/c26-23-14-11-19(12-15-23)13-16-24-17-22(20-7-3-1-4-8-20)18-25(27-24)21-9-5-2-6-10-21;2-1(3,4)5/h1-18H;/q;-1/p+1/b16-13+; |
InChI Key |
HXANSFARXGPNFP-ZUQRMPMESA-O |
SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



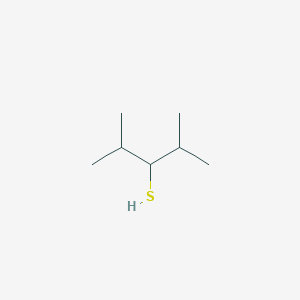
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2457628.png)
![{[Benzenesulfonylimino-(4-fluoro-phenyl)-methyl]-amino}-acetic acid](/img/structure/B2457629.png)
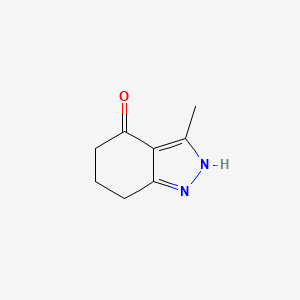
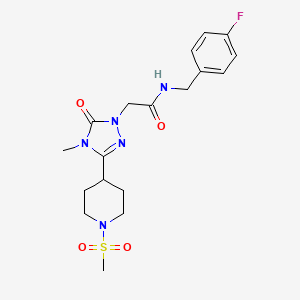
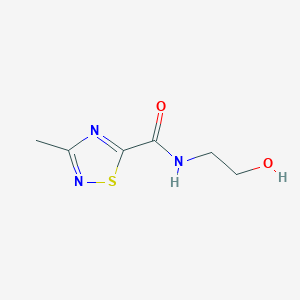
![2-[4-(Oxan-3-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2457634.png)
![1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2457635.png)
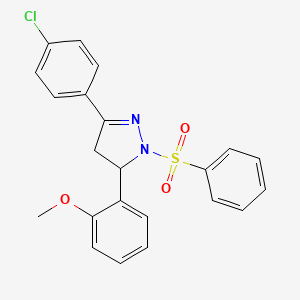
![6-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2457639.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2457640.png)
![3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2457642.png)
